molecular formula C10H9N3O2 B2558737 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 220141-17-3

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B2558737
CAS No.: 220141-17-3
M. Wt: 203.201
InChI Key: IBLGUBLXNQGMRR-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a triazole ring

Biochemical Analysis

Biochemical Properties

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . These interactions are primarily due to the triazole ring, which can form stable complexes with metal ions and other biomolecules, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, this compound can alter cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for its potential use as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect its localization and activity, directing it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-4-bromobenzoic acid with sodium azide and a copper catalyst to form the triazole ring through a cycloaddition reaction . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalytic systems to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and triazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
  • 4,4’-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid)

Uniqueness

2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is unique due to the presence of a methyl group at the 2-position of the benzoic acid ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications .

Properties

IUPAC Name

2-methyl-4-(1,2,4-triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-4-8(13-6-11-5-12-13)2-3-9(7)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLGUBLXNQGMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220141-17-3
Record name 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid
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